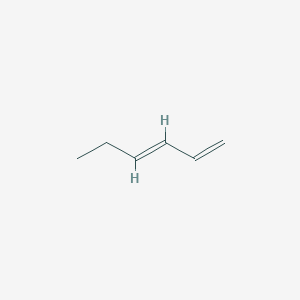

1,3-Hexadiene

Description

Significance of Conjugated Diene Systems in Modern Chemistry

Conjugated dienes, such as 1,3-hexadiene, are organic compounds that feature a system of connected p-orbitals with delocalized electrons in a molecule with alternating single and double bonds. fiveable.meuniversalclass.com This electron delocalization confers unique stability and reactivity to these molecules compared to their non-conjugated counterparts. fiveable.meyoutube.comlibretexts.org The significance of conjugated diene systems in modern chemistry is multifaceted, stemming from their inherent electronic structure which leads to enhanced thermodynamic stability and unique chemical reactivity.

Key aspects of their significance include:

Unique Reactivity: Conjugated dienes participate in a variety of important chemical reactions. One of the most notable is the Diels-Alder reaction , a [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene (B86901). fiveable.meutexas.edu This reaction is a powerful tool in organic synthesis for the construction of six-membered rings with a high degree of stereochemical control.

Electrophilic Addition: The reaction of conjugated dienes with electrophiles can lead to the formation of both 1,2- and 1,4-addition products. The ratio of these products can often be controlled by reaction conditions (kinetic vs. thermodynamic control), providing a versatile method for the synthesis of different constitutional isomers.

Pericyclic Reactions: Beyond the Diels-Alder reaction, conjugated dienes are involved in other pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements. fiveable.me These reactions are stereospecific and are governed by the principles of orbital symmetry, providing access to a wide range of cyclic and acyclic compounds.

Polymerization: Conjugated dienes are important monomers for the synthesis of polymers with unique properties. For example, the polymerization of 1,3-butadiene (B125203) is a key industrial process for the production of synthetic rubbers.

The unique properties and reactivity of conjugated dienes make them fundamental building blocks in organic synthesis, enabling the construction of complex molecules, including natural products, pharmaceuticals, and advanced materials.

Historical Trajectories and Milestones in this compound Research

The study of conjugated dienes is deeply intertwined with the development of modern organic chemistry. While specific historical milestones for this compound are not as extensively documented as for simpler dienes like 1,3-butadiene, its research trajectory follows the broader understanding of conjugated systems.

A pivotal moment in the history of diene chemistry was the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950. This reaction demonstrated the unique ability of conjugated dienes to form six-membered rings, a discovery that revolutionized synthetic organic chemistry.

Early research on dienes, including this compound, focused on understanding their structure, bonding, and reactivity. The concept of resonance and electron delocalization, developed in the 1930s, provided a theoretical framework for explaining the enhanced stability and unique reactivity of conjugated systems.

In the mid-20th century, the development of spectroscopic techniques such as ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy, followed by nuclear magnetic resonance (NMR) spectroscopy, allowed for the detailed characterization of dienes and their reaction products, including the different isomers of this compound.

More recent research on this compound has been driven by its potential applications in polymer chemistry and as a starting material in the synthesis of more complex molecules. Studies have explored its use in transition metal-catalyzed polymerization to produce polymers with controlled stereochemistry and in various cycloaddition and rearrangement reactions. For example, research has been conducted on the use of cobalt dichloride complexes for the polymerization of dienes, including this compound. sigmaaldrich.com

Stereochemical Considerations and Isomeric Forms in this compound Studies

The stereochemistry of this compound is a critical aspect of its chemistry, influencing its physical properties and reactivity. Due to the presence of two double bonds, this compound can exist as several stereoisomers. Additionally, rotation around the central single bond gives rise to different conformations.

The primary stereochemical considerations for this compound are:

cis/trans Isomerism: The double bond at the C3 position can have either an E (trans) or Z (cis) configuration, leading to two geometric isomers: (E)-1,3-hexadiene and (Z)-1,3-hexadiene. nist.govnist.gov These isomers have distinct physical properties, such as boiling points and spectroscopic signatures.

s-cis and s-trans Conformations: Due to rotation around the C2-C3 single bond, conjugated dienes can exist in two main planar conformations: s-cis and s-trans. libretexts.orgmasterorganicchemistry.com The "s" refers to the single bond. The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable due to reduced steric hindrance. masterorganicchemistry.com However, the s-cis conformation is required for the diene to participate in the Diels-Alder reaction. libretexts.org The ability of the molecule to rotate around the single bond allows for the interconversion between these two conformations. libretexts.org

The different isomeric forms of this compound can be identified and distinguished using various spectroscopic techniques, particularly NMR spectroscopy and gas chromatography. nist.govnist.gov The specific stereochemistry of the diene is crucial in stereoselective reactions, where the spatial arrangement of atoms in the starting material determines the stereochemistry of the product.

Table 1: Isomers of this compound

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (E)-1,3-Hexadiene | 20237-34-7 nist.gov | C₆H₁₀ nist.gov | 82.14 nist.gov |

| (Z)-1,3-Hexadiene | 14596-92-0 nist.gov | C₆H₁₀ nist.gov | 82.14 nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3E)-hexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3,5-6H,1,4H2,2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAREKHAZNPPMI-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897341 | |

| Record name | (E)-1,3-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 1,3-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

592-48-3, 20237-34-7 | |

| Record name | cis,trans-Hexa-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020237347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis,trans-hexa-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Hexadiene and Its Derivatives

Transition Metal-Catalyzed Carbon-Carbon Coupling Strategies for 1,3-Dienes

Applications of Heck Olefination in 1,3-Hexadiene Synthesis

Heck olefination is a prominent method for synthesizing 1,3-dienes, including this compound. This palladium-catalyzed carbon-carbon coupling reaction typically involves the reaction of vinyl bromides with alkenes. organic-chemistry.org Low loadings of catalyst precursors, such as [Pd(η³-C₃H₅)Cl]₂/cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp), have been successfully employed. organic-chemistry.org Both α- and β-substituted vinyl bromides can undergo the Heck reaction with various alkenes, including acrylates, enones, and styrenes. organic-chemistry.org

Beyond traditional Heck reactions, oxidative Heck vinylation has emerged as a powerful tool for forming complex dienes and polyenes. This methodology involves the reaction of non-stabilized terminal olefins with vinyl boronic esters, proceeding through oxidative Pd(II)/sulfoxide catalysis. This approach yields 1,3-dienes with good yields and excellent stereoselectivities. mdpi.com Furthermore, a highly stereoselective palladium-catalyzed Heck-type reaction of allenes has been developed, which simultaneously establishes the stereochemistry of both olefins. nih.gov This method is particularly effective for furnishing substituted 1,3-dienes, addressing challenges in stereochemical control. nih.govresearchgate.net Heck reactions can also facilitate regioselective and stereospecific arylation of cyclic dienes, enabling the transfer of stereogenic information. chemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions of Alkenyl Substrates

Palladium-catalyzed cross-coupling reactions are central to the stereoselective synthesis of conjugated dienes like this compound. One notable approach involves the reaction of air-stable potassium (E)- and (Z)-alkenyltrifluoroborates with (E)- or (Z)-alkenyl bromides, providing conjugated dienes with moderate to excellent yields and tolerating various functional groups. organic-chemistry.org

A highly efficient one-pot borylation-coupling sequence has been developed for the synthesis of unsymmetrical 1,3-dienes. This method utilizes a palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron (B136004) with 1-alkenyl halides or triflates, carried out in toluene (B28343) at 50°C in the presence of potassium phenoxide (KOPh). This process achieves high yields while maintaining complete retention of the double bond configuration. organic-chemistry.org

Another significant advancement is the palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds, offering an efficient route to 1,3-diene compounds. This reaction mechanistically involves the migratory insertion of a palladium carbene as a key step. organic-chemistry.orgresearchgate.net Additionally, stereospecific coupling reactions of readily available alkenylsilanes have been developed for diene synthesis. organic-chemistry.org Sequential palladium-catalyzed disubstitution of 1,1-dibromoalkenes with alkenyltrifluoroborates, followed by alkyltrifluoroborates, also provides trisubstituted conjugated dienes in excellent yields under mild conditions. organic-chemistry.org

Oxidative Cross-Coupling Methods for Diene Formation

Oxidative cross-coupling reactions represent a powerful class of methods for constructing 1,3-dienes. Palladium(II)-catalyzed oxidative cross-couplings of alkenyl- and arylboron compounds with olefins, promoted by oxygen, enable selective diene formation even without the presence of bases, thereby preventing undesired homo-couplings. organic-chemistry.org

A significant development in this area is the ruthenium-catalyzed oxidative cross-coupling reaction. This method facilitates the synthesis of (E,E)-1,3-dienes from activated olefins and vinyl boronates, achieving exclusive stereoselectivity under mild, base-free, and ligand-free conditions. The catalyst used is [RuCl₂(p-cymene)]₂. The scope of this reaction is broad, encompassing various alkenyl boronates, acrylates, acrylonitrile, vinyl ketones, vinyl sulfones, and acrylamides. organic-chemistry.org

Furthermore, palladium-catalyzed aerobic oxidative coupling of vinylboronic acids with electronically unbiased alkyl olefins, utilizing 2,9-dimethylphenanthroline as a ligand, provides regioselective access to 1,3-disubstituted conjugated dienes. organic-chemistry.org This contrasts with the regioselectivity observed in traditional non-oxidative Heck reactions. organic-chemistry.org

Olefination Reactions for Conjugated Diene Construction

Olefination reactions are fundamental for the targeted construction of conjugated dienes, offering control over stereochemistry and regiochemistry.

Lithiated Allylic Phosphonate (B1237965) and Aldehyde Condensations

Condensation reactions involving lithiated allylic phosphonates and aldehydes provide an efficient route to terminal 1,3-dienes. These reactions, typically performed in the presence of hexamethylphosphoramide (B148902) (HMPA), exhibit high selectivity for the E-isomer, offering a general and procedurally simple synthetic pathway. organic-chemistry.orgresearchgate.net

This approach is closely related to the Horner-Wadsworth-Emmons (HWE) reaction, which employs stabilized phosphonate carbanions to react with aldehydes (or ketones) to predominantly yield E-alkenes. wikipedia.orgorganic-chemistry.org The stereochemistry in HWE reactions is influenced by steric approach control, favoring the antiperiplanar approach of the carbanion to the carbonyl carbon. organic-chemistry.org Aromatic aldehydes, in particular, tend to produce almost exclusively (E)-alkenes. wikipedia.org A key advantage of the HWE reaction is the easy removal of the dialkylphosphate salt byproduct through aqueous extraction. wikipedia.orgorganic-chemistry.org In related Peterson reactions, the condensation of dialkyl 1-lithio-1-(trimethylsilyl)methylphosphonates with aliphatic aldehydes often results in a mixture of (E)- and (Z)-isomers, whereas with aromatic aldehydes, the (E)-isomer is favored. researchgate.net

Lewis Acid-Promoted Additions for Stereoselective Diene Formation

Lewis acids play a crucial role in promoting stereoselective diene formation. A mild and base-free method involves the Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes, which yields (E)-1,3-dienes with excellent stereoselectivity and good yields. organic-chemistry.orgnih.gov

In the context of Diels-Alder reactions, which this compound can undergo, Lewis acids are known to activate enone dienophiles, thereby lowering the activation barrier for cycloaddition. acs.org For instance, the coordination of BF₃ to the oxygen of a cycloalkenone enhances the electrophilic nature of the β-carbon, leading to a more asynchronous cycloaddition and a reduced activation barrier. acs.org Furthermore, Lewis acids have been utilized to promote dual 1,3-sulfur rearrangements, enabling the direct and stereoselective synthesis of 1,3-dithianyl substituted dienes in good yields. researchgate.net Lewis acid activators are also employed in certain nickel-catalyzed enantioselective hydrofunctionalizations of 1,3-dienes. researchgate.net

Rearrangement-Based Synthetic Pathways to this compound Isomers

Rearrangement reactions offer alternative and often stereoselective pathways for the synthesis of this compound isomers. These include various transformations such as enyne metathesis, Claisen rearrangements, and alkyne isomerization. nih.gov

The Cope rearrangement, particularly of 1,5-hexadiene (B165246) and its derivatives, has been extensively studied, with mechanisms proceeding through either an aromatic transition state or a diradical intermediate. researchgate.net this compound itself can undergo thermal electrocyclic reactions, leading to the formation of cyclic products, with its s-cis and s-trans conformations influencing reactivity. fiveable.me Under ultraviolet (UV) light, this compound can undergo photochemical isomerizations, which follow distinct pathways compared to thermal reactions. fiveable.me

Ruthenium hydrides have been shown to promote the positional isomerization of 1,3-dienes, transforming them into more highly substituted 1,3-dienes in a stereoconvergent manner. organic-chemistry.org Similarly, cobalt-catalyzed multipositional isomerization of conjugated dienes provides access to disubstituted 1,3-dienes with excellent yields and good E,E stereoselectivity, even from E:Z mixtures of starting materials. organic-chemistry.org An example includes the selective conversion of E and Z 1,3-dienes (derived from Wittig olefination) into the (Z)-1,3-diene using a cobalt catalyst [CoBr₂(py-imine)] in combination with zinc powder and ZnI₂. mdpi.com

Intramolecular Diels-Alder reactions involving cycloalkenones and terminal dienes proceed with high endo stereoselectivity under both thermal and Lewis-acidic conditions. The isomerization from a terminal diene to a more stable internal diene can facilitate cycloaddition when a longer tether is present. acs.org Additionally, 3-(diethylphosphono) substituted 1,5-hexadienes can undergo Cope rearrangement to yield terminal vinylphosphonates within the 1,5-hexadiene system. researchgate.net Allylic sulfonyl migrations, which are 1,3-shifts, can occur via thermal, light-induced, or acid-catalyzed pathways, often involving a radical chain mechanism. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 1,3 Hexadiene

Pericyclic Reactions of Conjugated Dienes

Pericyclic reactions are a class of concerted reactions that proceed through a single, cyclic transition state, involving the cyclic redistribution of electrons. 1,3-Hexadiene, with its conjugated double bonds, is a prominent participant in such transformations, including Diels-Alder cycloadditions, electrocyclic reactions, and sigmatropic rearrangements.

The Diels-Alder reaction is a [4+2] cycloaddition where a conjugated diene reacts with an alkene or alkyne (dienophile) to form a cyclohexene (B86901) derivative. This reaction is highly valued in organic synthesis due to its high degree of regio- and stereoselectivity, arising from its concerted mechanism. wolfram.comamericanelements.com

For this compound to act as a diene in a Diels-Alder reaction, it must adopt an s-cis conformation, which allows the terminal carbon atoms of the diene to align appropriately for bond formation with the dienophile. wolfram.com The reaction typically involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. sinica.edu.tw

Regioselectivity: When both the diene (this compound) and the dienophile are unsymmetrically substituted, two regioisomers are possible. The reaction generally exhibits regioselectivity, favoring "ortho" and "para" orientations, which correspond to 1,2- and 1,4-relationships between substituents in the product, respectively. The specific regiochemical outcome is often predicted by aligning the atoms with the largest coefficients in the HOMO of the diene and the LUMO of the dienophile. libretexts.orgmasterorganicchemistry.com

Stereospecificity: The Diels-Alder reaction is stereospecific, meaning that the relative stereochemistry of substituents on both the diene and the dienophile is retained in the cyclic adduct. wolfram.comamericanelements.commasterorganicchemistry.com For instance, cis-dienophiles yield cis-products, and trans-dienophiles yield trans-products. Similarly, the relative configuration of substituents on the terminal carbons of the diene is preserved in the newly formed six-membered ring. wolfram.commasterorganicchemistry.com

Electrocyclic reactions are intramolecular pericyclic processes involving the ring closure or ring opening of a conjugated polyene, resulting in a cyclic product with one fewer π-bond. These reactions are characterized by their complete stereoselectivity, which is governed by the Woodward-Hoffmann rules based on the symmetry of the molecular orbitals. chem960.comvaia.comlibretexts.org

For a 4n π-electron system, such as this compound (n=1, 4 π-electrons), the stereochemical outcome differs significantly under thermal and photochemical conditions:

Thermal Processes: Under thermal conditions, the reaction proceeds via a conrotatory mode of ring closure or opening. This means that the terminal p-orbitals rotate in the same direction (both clockwise or both counter-clockwise) to form the new sigma bond. masterorganicchemistry.comchem960.comvaia.com

Photochemical Processes: When subjected to ultraviolet (UV) light, an electron is excited from the ground-state HOMO to the ground-state LUMO, changing the orbital symmetries. Consequently, photochemical electrocyclic reactions of 4n π-electron systems occur via a disrotatory mode, where the terminal p-orbitals rotate in opposite directions (one clockwise, one counter-clockwise). masterorganicchemistry.comchem960.comvaia.comlibretexts.orgsci-toys.com

This difference in stereochemistry under thermal versus photochemical conditions is a direct consequence of the different frontier molecular orbitals involved (ground state HOMO for thermal, excited state HOMO for photochemical). vaia.comsci-toys.com

Sigmatropic rearrangements involve the migration of a σ-bond across a π-electron system, with a simultaneous reorganization of the π-bonds. These are concerted, intramolecular reactions where the total number of σ and π bonds remains unchanged. masterorganicchemistry.comuni.lunih.gov The nomenclature [i,j] describes the number of atoms across which each end of the migrating σ-bond moves. masterorganicchemistry.comuni.lu

For this compound, wikipedia.orgwikidata.org-hydrogen shifts are particularly relevant. In a wikipedia.orgwikidata.org-H shift, a hydrogen atom migrates across five atoms of the conjugated system. This type of rearrangement is symmetry-allowed to proceed via a suprafacial pathway under thermal conditions, involving three electron pairs (two π bonds and one σ bond). libretexts.orguni.lumasterorganicchemistry.com

Theoretical studies on the wikipedia.orgwikidata.org-H shift in (Z)-1,3-hexadiene have provided detailed kinetic and thermodynamic parameters. Using Density Functional Theory (DFT) at the B3LYP/6-311G++ (d,p) level, the mechanism has been elucidated. wikipedia.orguni.lu

Thermodynamic Data: The calculated free enthalpy of the reaction in the gas phase for the wikipedia.orgwikidata.org-H shift in (Z)-1,3-hexadiene is -15.301 kJ/mol, indicating that the reaction is exergonic. wikipedia.orguni.lu This suggests that the product is thermodynamically more stable than the reactant.

Kinetic Data: Kinetic calculations, performed using transition state theory, have determined the velocity constant for this rearrangement. In a vacuum, the rate constant is 2.7876E-11 cm³/molecule/s. wikipedia.orguni.lu

The influence of solvents on the reaction rate has also been investigated, with the following rate constants observed at 1 atm and temperatures ranging from 298 to 798 K:

| Solvent | Rate Constant (cm³/molecule/s) wikipedia.orguni.lu |

| Vacuum | 2.7876E-11 |

| Water | 3.1789E-11 |

| Cyclohexane | 2.9170E-11 |

These findings indicate that water acts as the most favorable solvent for this reaction among those studied. wikipedia.orguni.lu

The electronic structure of this compound and the presence of substituents significantly influence the facilitation of sigmatropic rearrangements. Studies on the wikipedia.orgwikidata.org-H shift in (Z)-1,3-hexadiene have shown that the electronic nature of substituents affects the reaction rate. wikipedia.orguni.lu

Specifically, donor groups, such as a methyl substituent, tend to favor the wikipedia.orgwikidata.org-H shift mechanism, leading to an increased rate constant. In contrast, withdrawing groups, such as a chlorine substituent, disfavor the mechanism, resulting in a lower rate constant. wikipedia.orguni.lu This suggests that electron-donating groups stabilize the transition state, thereby lowering the activation energy and accelerating the rearrangement.

| Substituent | Rate Constant (cm³/molecule/s) wikipedia.orguni.lu |

| Methyl | 8.1982E-13 |

| Chlorine | 1.2819E-14 |

These data highlight the role of electronic effects in modulating the kinetics of sigmatropic rearrangements in this compound derivatives. wikipedia.orguni.lu

Sigmatropic Rearrangements (e.g.,[1][2]-Hydrogen Shifts)

Stereoselective and Regioselective Addition Reactions

Beyond pericyclic reactions, this compound can undergo various addition reactions characteristic of alkenes and conjugated dienes. These reactions often exhibit both regioselectivity (preferential formation of one constitutional isomer over others) and stereoselectivity (preferential formation of one stereoisomer). libretexts.orgmasterorganicchemistry.com For conjugated dienes like this compound, addition can occur in a 1,2-fashion (across one double bond) or a 1,4-fashion (across the entire conjugated system).

Hydrogenation: Catalytic hydrogenation, the addition of hydrogen across double bonds in the presence of a metal catalyst (e.g., Pd, Pt, Ni), is a reduction reaction. This process typically proceeds via syn addition , where both hydrogen atoms add to the same face of the double bond. libretexts.org For this compound, complete hydrogenation would yield n-hexane, while partial hydrogenation could lead to various hexene isomers, with stereoselectivity depending on the catalyst and conditions.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bonds of alkenes is a stereoselective process. Halogenation reactions typically proceed via an anti-addition mechanism, where the two halogen atoms add to opposite faces of the double bond, often through a cyclic halonium ion intermediate. vaia.comlibretexts.org For this compound, this would lead to vicinal dihalides or tetrahalides depending on the stoichiometry, with specific stereochemical outcomes.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to alkenes is a regioselective reaction governed by Markovnikov's rule . This rule states that in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms (i.e., the less substituted carbon), and the halogen adds to the carbon with fewer hydrogen atoms (the more substituted carbon). vaia.comlibretexts.orgchemistrysteps.com This regioselectivity is explained by the formation of the more stable carbocation intermediate. For this compound, hydrohalogenation can lead to 1,2- or 1,4-addition products, with the regioselectivity at each double bond following Markovnikov's rule. The stereoselectivity of hydrohalogenation is generally less pronounced than in halogenation, often yielding a mixture of syn and anti addition products. masterorganicchemistry.com

The specific outcomes of these addition reactions on this compound are influenced by factors such as the nature of the attacking reagent, reaction conditions (temperature, solvent), and the electronic and steric properties of the hexadiene isomers.

Electrophilic Additions to the Conjugated π-System

Electrophilic addition to conjugated dienes like this compound can lead to two main types of products: 1,2-adducts and 1,4-adducts. nih.govescholarship.org The reaction mechanism typically involves the initial protonation of one of the double bonds to form a resonance-stabilized allylic carbocation intermediate. jove.commsu.edu The subsequent nucleophilic attack by the counterion can occur at either of the carbons bearing a partial positive charge, leading to either the 1,2- or 1,4-addition product. jove.comnih.gov

The product distribution in electrophilic additions to conjugated dienes is often influenced by temperature, demonstrating kinetic versus thermodynamic control. jove.comyoutube.com At lower temperatures, the reaction is kinetically controlled, favoring the 1,2-adduct, which forms faster due to a lower activation energy. jove.comescholarship.orgacs.org This is often attributed to the proximity effect, where the nucleophile attacks the carbon adjacent to the initial protonation site. jove.comresearchgate.net At higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to the predominance of the more stable 1,4-adduct. jove.comescholarship.org The 1,4-adduct is generally more thermodynamically stable because its double bond is typically more substituted. researchgate.netresearchgate.net

For example, in the electrophilic addition of HBr to 1,3-butadiene (B125203) (a common model for conjugated dienes), the product ratios are temperature-dependent:

| Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) | Control Type |

| 0 | 70 | 30 | Kinetic |

| 40 | 15 | 85 | Thermodynamic |

This table illustrates the shift in regioselectivity with changing reaction conditions. msu.edu

Hydrofunctionalization Reactions: Stereochemical Outcomes and Regioselectivity Patterns

Hydrofunctionalization reactions, which involve the addition of a hydrogen and a functional group across a double bond, are significant for synthesizing complex organic molecules from dienes. nih.gov For 1,3-dienes, these reactions can exhibit high regioselectivity and stereoselectivity. nih.gov

Hydroboration: The hydroboration of alkenes, including dienes, typically proceeds with anti-Markovnikov regioselectivity, meaning the hydrogen adds to the more substituted carbon and the boron to the less substituted carbon. masterorganicchemistry.com The reaction is also known for its syn-addition stereochemistry, where both the hydrogen and the boron (and subsequently the hydroxyl group after oxidation) add to the same face of the double bond. masterorganicchemistry.comresearchgate.netmsu.educhemrxiv.org Computational studies have shown that the regioselectivity is influenced by the polarity of the double bonds and steric factors. researchgate.netumich.edu Cobalt(I)-catalyzed 1,2-hydroboration of prochiral 1,3-dienes has also been reported. nih.gov

Hydrosilylation: Hydrosilylation, the addition of a Si-H bond across a double bond, can be achieved with various metal catalysts. Nickel(II) salts, for instance, catalyze the 1,4-selective hydrosilylation of 1,3-dienes, yielding branched isomers with good regioselectivity. researchgate.net Palladium complexes can also facilitate the hydrosilylation of 1,3-dienes, providing chiral allylsilanes. nptel.ac.in For alkyl-substituted 1,3-dienes like this compound, a single regioisomer can be obtained, albeit with moderate enantioselectivity, which can be improved with specific ligands. nptel.ac.in Rhodium complexes also demonstrate regioselectivity in the hydrosilylation of substituted 1,3-dienes, with the presence of oxygen affecting product distribution. rsc.org

Hydroamination: The hydroamination of 1,3-dienes, involving the addition of an N-H bond across a carbon-carbon double bond, can be highly regioselective and enantioselective. escholarship.orgnih.govnih.gov Rhodium-catalyzed intermolecular hydroamination of 1,3-dienes has been shown to yield homoallylic amines with anti-Markovnikov selectivity and high regioselectivities, often ranging from 18:1 to >20:1. escholarship.org Nickel-catalyzed enantioselective hydroamination of branched 1,3-dienes provides access to valuable chiral allylic amines. nih.gov

Hydroacylation: Cobalt(I)-catalyzed hydroacylation reactions of 1,3-dienes with aldehydes enable the synthesis of α- and β-functionalized ketones with high regio- and enantioselectivity. researchgate.netnih.govorganic-chemistry.orgnsf.gov The regioselectivity in these reactions is notably influenced by the nature of the aldehyde: aromatic aldehydes tend to favor 1,4-addition products, while aliphatic aldehydes promote 1,2-hydroacylation products. organic-chemistry.org These reactions can achieve high enantiomeric ratios, providing a valuable route to chiral motifs. researchgate.netnih.gov

Oxidation and Reduction Transformations of this compound

This compound undergoes various oxidation and reduction transformations characteristic of unsaturated hydrocarbons. masterorganicchemistry.com

Oxidation: Alkenes can be oxidized to epoxides (cyclic ethers) upon treatment with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). This epoxidation typically proceeds with syn stereochemistry, where both C-O bonds form on the same face of the double bond. libretexts.orgslideshare.net Another significant oxidative cleavage reaction is ozonolysis, where ozone (O₃) cleaves the carbon-carbon double bonds to yield carbonyl compounds (aldehydes or ketones). msu.edumasterorganicchemistry.comunl.edu Depending on the workup conditions (reductive or oxidative), the products can be aldehydes/ketones or carboxylic acids. masterorganicchemistry.com

Reduction (Hydrogenation): Catalytic hydrogenation is a common reduction method for alkenes, converting them into saturated alkanes by adding molecular hydrogen (H₂) across the double bonds. msu.eduopenstax.org This process typically requires a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). msu.eduopenstax.orgtcichemicals.com Catalytic hydrogenation usually occurs with syn stereochemistry, meaning both hydrogen atoms add to the double bond from the same face of the molecule. openstax.org this compound is known to be a highly reactive conjugated diolefin in hydrogenation reactions compared to other olefins. researchgate.net

Cycloaromatization Reactions of Hexa-1,3-dien-5-ynes

While distinct from this compound, the class of compounds known as hexa-1,3-dien-5-ynes (dienynes) undergoes important cycloaromatization reactions, notably the Hopf cyclization. rsc.orgescholarship.orgnih.gov This atom-neutral, thermally allowed 6π-electrocyclization converts cis-hexa-1,3-diene-5-ynes and their analogues into aromatic rings through a series of hydrogen shifts involving highly strained cyclohexa-1,2,4-triene intermediates. rsc.orgnih.gov

The Hopf cyclization typically requires high temperatures, often exceeding 200°C for acyclic hexa-1,3-dien-5-ynes, due to a very high reaction barrier. rsc.orgresearchgate.net However, the reaction can be activated and accelerated by various methods:

Thermal Activation: High temperatures are the traditional means of inducing the Hopf cyclization. rsc.org

Photochemical Activation: Light irradiation can also induce the cycloaromatization of these dienynes. rsc.org

Transition-Metal Catalysis: The use of transition metals, such as gold (e.g., on a Au(111) surface), can dramatically lower the reaction barrier and allow the cyclization to proceed at significantly milder temperatures. For instance, model systems of enediynes can undergo sequential Hopf cyclizations at temperatures below 160°C for the first cyclization and around 190°C for the second, when catalyzed by a gold surface. escholarship.orgacs.orgnih.gov Ruthenium and palladium complexes have also been reported to catalyze cycloaromatization processes of 1,3-dien-5-ynes. nih.govberkeley.edu

These cycloaromatization reactions are crucial for the synthesis of various carbo- and heterocycles, including complex polycyclic aromatic compounds. nih.govberkeley.edu

Catalytic Transformations of 1,3 Hexadiene

Catalytic Oligomerization and Dimerization Processes

Catalytic oligomerization and dimerization processes of dienes, including 1,3-hexadiene, are significant for synthesizing higher-value chemicals. These reactions involve the coupling of diene molecules to form larger structures. Palladium and nickel complexes are frequently explored and highly selective catalysts for these transformations. researchgate.net

For instance, palladium-catalyzed telomerizations enable the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles. This approach can lead to the synthesis of compounds like 1-octene, 1-octanol, and various lactones. rsc.org While 1,3-butadiene (B125203) and isoprene (B109036) are common substrates, dienes with longer chains such as 1,3-pentadiene (B166810) and this compound have also been successfully converted. researchgate.netfrontiersin.org

In the context of 1-hexene (B165129) oligomerization, studies have identified optimal conditions using bimetallic catalytic complexes, such as those based on aluminum metal modified with chromium salt (NCC/CrCl₃). For example, at a catalyst concentration of 0.5% by weight, a molar ratio of Al:Cr = 8:1, a reaction time of 60 minutes, and a temperature of 50°C, high yields of oligomers with narrow molecular mass distribution can be achieved. rajpub.com

Catalytic Carbonylation Reactions

Carbonylation reactions, which involve the addition of carbon monoxide (CO) to organic substrates in the presence of nucleophiles, are a vital class of reactions for forming carbonyl-containing compounds. researchgate.net For 1,3-dienes, carbonylation can lead to the selective introduction of functional groups such as carbonyl, carboxyl, or ester groups. rsc.org Efficient and highly selective synthesis of these high-value products from 1,3-dienes, particularly 1,3-butadiene, remains a significant area of research. sioc-journal.cn

Palladium-Catalyzed Alkoxycarbonylation for Diester Synthesis from this compound

Palladium-catalyzed alkoxycarbonylation is a key method for the selective synthesis of diesters from 1,3-dienes. This process, particularly with 1,3-butadiene, carbon monoxide, and methanol, can achieve high selectivity (e.g., 97%) and atom economy for adipate (B1204190) diester formation under scalable conditions. researchgate.netresearchgate.net

Dienes such as 1,3-pentadiene, this compound, 1,3-heptadiene, and 1,3-octadiene (B86258) have demonstrated excellent reactivity and regioselectivity in palladium-catalyzed carbonylation reactions. researchgate.net The development of stable and efficient ligands, such as aryldiphosphine ligands, is crucial for enhancing the catalytic performance and achieving high selectivity towards linear esters. researchgate.net

Regioselectivity and Substrate Scope in Diene Carbonylation

Regioselectivity in diene carbonylation is critical due to the complex reaction network involving regioisomeric carbonylation and isomerization pathways. researchgate.netresearchgate.net Palladium-catalyzed carbonylation of 2-trifluoromethyl-1,3-enynes, for example, has shown high regio- and stereoselectivity, yielding multisubstituted conjugated dienes with excellent (E)-stereoselectivity. This protocol exhibits a broad substrate scope, accommodating both amines and alcohols as reaction partners. acs.orgacs.org

The substrate scope for palladium-catalyzed carbonylation extends to various dienes and alcohols, with yields typically reported as isolated yields and selectivity determined by the ratio of linear to branched diesters via GC analysis. researchgate.netresearchgate.net

Catalytic Hydroacylation of 1,3-Dienes

Hydroacylation reactions of 1,3-dienes offer an atom- and step-economical route to ketones from readily available aldehyde substrates. scispace.comnih.gov These reactions can lead to the formation of useful ketone-bearing chiral motifs with an additional latent alkene functionality suitable for further elaboration. nih.govacs.orgresearchgate.net

Cobalt-Catalyzed Intermolecular Hydroacylation with Aldehydes

Cobalt catalysis has emerged as an attractive and complementary alternative to more expensive rhodium catalysts for olefin hydroacylation, offering advantages due to its lower cost and higher abundance. acs.orgorganic-chemistry.org Cobalt(I)-catalyzed cross-coupling of various aldehydes and 1,3-dienes can yield β,γ- and/or γ,δ-unsaturated ketones with high regioselectivity and excellent atom economy. acs.orgorganic-chemistry.org

In cobalt-catalyzed intermolecular hydroacylation of 1,3-dienes with non-chelating aldehydes, aromatic aldehydes typically yield 1,4-addition products as the major isomer, while aliphatic aldehydes favor 1,2-hydroacylation products. acs.orgorganic-chemistry.orgnih.govnih.govescholarship.org The use of specific ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) and its analogues (e.g., L6), along with reductants like indium (In/InBr₃), has been optimized to achieve high yields and regioselectivity. acs.orgorganic-chemistry.org

For example, hydroacylation of isoprene with α,β-unsaturated aldehydes can provide conjugated ketones with high yields and regioselectivity. acs.org The regioselectivity in reactions of terminally substituted 1,3-dienes is notably influenced by the nature of the aldehyde (aromatic vs. aliphatic). nih.govacs.orgresearchgate.net

Investigation of Cobaltacycle Intermediates and Reaction Mechanisms

Mechanistic studies of cobalt-catalyzed hydroacylation support an oxidative cyclization pathway, rather than a traditional C–H activation mechanism, which helps avoid aldehyde decarbonylation. acs.orgorganic-chemistry.orgnih.gov This mechanism involves the formation of cobaltacycle intermediates. acs.orgorganic-chemistry.orgnih.govnih.gov

The proposed mechanism suggests that a Co(I) catalyst promotes oxidative cyclization between an aldehyde and a 1,3-diene, leading to a cobaltacycle intermediate (B). This intermediate can exist in two η¹ forms: a seven-membered cobaltacycle (C) and a five-membered cobaltacycle (C'). Depending on the substrate and ligand, either C or C' undergoes transformation via β-hydride elimination, generating an intermediate that then undergoes reductive elimination to yield the product and regenerate the catalyst. acs.orgnih.gov The formation of the cobaltacycle intermediate requires a cis-olefin geometry, which can lead to high stereocontrol for the Z-isomer of the product. nih.gov

Kinetic studies, such as kinetic isotope effect (KIE) experiments, have further supported this oxidative cyclization mechanism. A zero-order dependence on both aldehyde and diene concentrations disfavors a C–H activation pathway. nih.gov These cobaltacycle intermediates are considered the resting state in the catalytic cycle. organic-chemistry.org

Theoretical and Computational Chemistry of 1,3 Hexadiene

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are indispensable tools for probing the electronic structure and energetic landscape of 1,3-hexadiene. These studies provide a detailed understanding of molecular orbitals, charge distribution, and the relative stabilities of different states and isomers.

Applications of Density Functional Theory (DFT) in Diene Systems

Density Functional Theory (DFT) is a widely utilized computational method for studying diene systems due to its balance of accuracy and computational efficiency. For this compound, DFT has been applied to elucidate its electronic structure and energetic properties, particularly in the context of pericyclic reactions. For instance, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been employed to investigate the ereztech.comsci-toys.com-H shift in (Z)-1,3-hexadiene, confirming its concerted nature and determining key thermodynamic parameters chemrestech.comchemrestech.com.

DFT methods are capable of predicting the free enthalpy of reactions, providing insights into the spontaneity of processes involving this compound. Geometry optimizations and frequency calculations, crucial for identifying stable structures and transition states, are routinely performed using various DFT functionals and basis sets chemrestech.com. While DFT offers significant advantages, the accuracy of its predictions can be influenced by the choice of functional, and in some cases, higher-level methods may be necessary to achieve precise energetic values osti.gov. DFT is also used to analyze conceptual reactivity indices, such as electronic chemical potential, which help in understanding the molecule's behavior in chemical reactions mdpi.com.

High-Level Ab Initio and Coupled-Cluster Calculations

For achieving higher accuracy in electronic structure and energetic studies, high-level ab initio methods and coupled-cluster (CC) calculations are employed. These methods, though computationally more demanding, can provide a more rigorous treatment of electron correlation.

Ab initio calculations, such as those at the MRCI//ROHF/6-31G** level, have been used to determine isomerization barriers in related systems like the 1,3-hexadien-5-yne (B225871) radical cation. For this species, the barrier for isomerization to nonclassical structures was calculated to be approximately 15 kcal mol⁻¹, with a slightly higher barrier for subsequent isomerization to a benzene (B151609) structure acs.orgnih.gov.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in mapping reaction pathways and characterizing transition states, providing a molecular-level understanding of chemical transformations involving this compound.

Computational Mapping of Pericyclic Reaction Pathways

Pericyclic reactions, characterized by a concerted mechanism and a cyclic transition state, are a significant class of transformations in which this compound participates numberanalytics.com. Computational methods are crucial for identifying these transition states, tracing reaction coordinates, and constructing potential energy surfaces.

One notable example is the ereztech.comsci-toys.com-H sigmatropic shift in (Z)-1,3-hexadiene. DFT calculations at the B3LYP/6-311G++(d,p) level have confirmed that this reaction proceeds via a concerted mechanism without intermediates, with the transition state structure being closer to the reactant chemrestech.comchemrestech.com.

In other pericyclic reactions involving 1,3-dienes, such as cheletropic cycloadditions with aluminum(I) reagents, DFT calculations have shown a concerted, albeit asynchronous, pathway where the transition state exhibits aromatic character ucl.ac.ukamazonaws.com. The concept of aromaticity in transition states is a key aspect in understanding the favored pathways of many pericyclic reactions rsc.org. Studies on related systems, like 1,3,7-octatriene, using DFT, CASSCF, and CASPT2, have revealed the complexity of competing pericyclic pathways, including sigmatropic shifts and intramolecular Diels-Alder reactions, with both stepwise and concerted mechanisms being possible depending on the specific reaction and substitution researchgate.net.

Determination of Kinetic and Thermodynamic Parameters for Elementary Steps

Computational chemistry enables the calculation of critical kinetic and thermodynamic parameters for elementary reaction steps, offering predictive power for reaction rates and equilibria.

For the ereztech.comsci-toys.com-H shift in (Z)-1,3-hexadiene, DFT calculations have provided specific thermodynamic and kinetic data. The reaction in the gas phase was determined to be exergonic, with a free enthalpy of -15.301 kJ/mol chemrestech.comchemrestech.com. Kinetic parameters, including rate constants, were calculated using transition state theory. The studies also explored the influence of the reaction medium and substituents on the reaction rate, as shown in Table 1. Water was found to be the most favorable solvent among those studied, and electron-donating groups (like methyl) were observed to favor the mechanism more than electron-withdrawing groups (like chlorine) chemrestech.comchemrestech.com.

Table 1: Computational Kinetic and Thermodynamic Parameters for ereztech.comsci-toys.com-H Shift in (Z)-1,3-Hexadiene (B3LYP/6-311G++(d,p) Level) chemrestech.comchemrestech.com

| Parameter | Value | Conditions/Notes |

| Free Enthalpy of Reaction (ΔG) | -15.301 kJ/mol | Gas phase |

| Rate Constant (k) | 2.7876E-11 cm³/molecule/s | In vacuum |

| Rate Constant (k) | 3.1789E-11 cm³/molecule/s | In water |

| Rate Constant (k) | 2.9170E-11 cm³/molecule/s | In cyclohexane |

| Rate Constant (k) (Methyl substituent) | 8.1982E-13 cm³/molecule/s | Effect of substituent on reaction carbon |

| Rate Constant (k) (Chlorine substituent) | 1.2819E-14 cm³/molecule/s | Effect of substituent on reaction carbon |

Computational methods can also determine activation energies, reaction enthalpies, and entropies for various transformations mdpi.com. For instance, ab initio transition state theory, often combined with master equation methodology, is used to calculate pressure- and temperature-dependent rate constants and branching ratios for reaction channels researchgate.net.

Conformational Analysis and Stereochemical Influences on Reactivity

Conformational analysis is a fundamental aspect of understanding the behavior and reactivity of organic molecules like this compound, as different conformers can possess distinct energetic profiles and reactivities tandfonline.com.

This compound, as a conjugated diene, exhibits conformational isomerism around the C2-C3 single bond, primarily existing in s-cis and s-trans forms. Computational methods are extensively used to map the potential energy surfaces associated with these conformational changes and to determine the relative stabilities of conformers and the energy barriers between them acs.orgiu.edu.sa.

For 1,3-butadienes (a closely related system), computational studies at the G3 level have explored the s-trans/s-cis conformational equilibria and determined enthalpy differences between these conformers nih.gov. The s-trans conformation is generally more stable due to reduced steric repulsion, while the s-cis conformation is crucial for certain pericyclic reactions, such as the Diels-Alder cycloaddition, as it allows the two double bonds to align appropriately for bond formation numberanalytics.com.

While specific numerical data for the s-cis/s-trans energy difference in this compound were not found in the provided search results, principles derived from 1,3-butadiene (B125203) indicate that the s-trans conformer is favored due to less steric hindrance, though the s-cis form is readily accessible via rotation around the central C-C bond, enabling its participation in reactions requiring a syn-planar arrangement acs.org.

Predictive Modeling for Reactivity and Product Selectivity in this compound Chemistry

Predictive modeling in the context of this compound chemistry leverages advanced computational techniques, primarily quantum mechanical (QM) methods such as Density Functional Theory (DFT), to map potential energy surfaces, identify transition states, and calculate kinetic and thermodynamic parameters. These calculations enable the prediction of reaction pathways, relative product stabilities, and the factors governing regio- and stereoselectivity.

Sigmatropic Rearrangements

One area where predictive modeling has provided detailed insights for this compound is in sigmatropic rearrangements. Specifically, the nih.govfishersci.com-H shift in (Z)-hexa-1,3-diene has been thoroughly investigated using DFT at the B3LYP/6-311G++(d,p) level of theory. This study determined key thermodynamic and kinetic parameters, revealing the reaction to be exergonic with a transition state structure that is closer to the reactant nih.gov.

Table 1: Kinetic and Thermodynamic Parameters for nih.govfishersci.com-H Shift in (Z)-hexa-1,3-diene (Gas Phase) nih.gov

| Parameter | Value (kJ/mol) |

| Free Enthalpy of Reaction | -15.301 |

| Activation Energy (Gas Phase) | 132.950 (for water solvent) |

The study further explored the influence of solvents and substituents on the reaction rate and selectivity. For instance, water was identified as a more favorable solvent compared to cyclohexane, and the presence of electron-donating groups, such as methyl substituents, was found to favor the reaction mechanism, leading to higher rate constants nih.gov.

Table 2: Influence of Solvent and Substituents on Rate Constant (k) for nih.govfishersci.com-H Shift in (Z)-hexa-1,3-diene nih.gov

| Condition | Rate Constant (cm³/molecule/s) |

| Vacuum | 2.7876E-11 |

| Water | 3.1789E-11 |

| Cyclohexane | 2.9170E-11 |

| Methyl substituent | 8.1982E-13 |

| Chlorine substituent | 1.2819E-14 |

Diels-Alder Reactions

While many computational studies on Diels-Alder reactions focus on 1,3-butadiene, the principles are directly applicable to this compound. Predictive models utilize various quantum chemical methods, including Hartree-Fock, Møller-Plesset, CASSCF, and DFT, to analyze transition states and energy barriers, thereby predicting conformational and stereochemical outcomes nih.gov. For instance, in intramolecular Diels-Alder reactions, preliminary studies involving this compound suggest that factors such as steric repulsion and tether conformation are crucial in dictating high endo stereoselectivity. Computational models have also indicated that isomerization of a terminal diene, like this compound, to a more stable internal diene can lead to a more facile cycloaddition uni.lu. The dissection of activation barriers into distortion and interaction energies provides valuable insights into the differing activation energies of endo and exo pathways, helping to explain observed selectivities.

Polymerization Selectivity

Computational studies have also contributed to understanding the selectivity in the polymerization of 1,3-dienes, which includes this compound. For example, in the polymerization of (E)-1,3-hexadiene using allyl cobalt phosphine (B1218219) complexes, computational investigations, alongside experimental data, have shown that specific catalyst systems can lead to highly syndiotactic 1,2 polymers. The structure of the monomer itself plays a fundamental role in determining the polymerization selectivity. While not a direct predictive model for this compound, DFT and ONIOM simulations for 1,3-butadiene polymerization catalyzed by neodymium-based Ziegler-Natta systems illustrate how computational chemistry can predict cis-stereospecificity and activation energies for monomer insertion, providing a framework for similar analyses of this compound.

Other Reactivity Predictions

Beyond these major reaction types, computational chemistry offers broader predictive capabilities. For instance, DFT-based reaction pathway analysis has been applied to hexadiene cyclization via carbenium ion intermediates, identifying the rate-determining step as ring expansion from a methylcyclopenta carbenium precursor to a cyclohexa carbenium intermediate, with an activation barrier of 9.6 kcal/mol. The application of Conceptual Density Functional Theory (CDFT) and machine learning models, combined with quantum mechanical descriptors, is emerging as a powerful tool for predicting regioselectivity in various reactions, including those involving dienes, by analyzing electronic chemical potential, hardness, and softness. These advanced methods aim to go beyond traditional Transition State Theory (TST) to account for dynamic effects that can influence product distribution.

Applications of 1,3 Hexadiene in Advanced Organic Synthesis

Strategic Role as a Key Building Block for Complex Molecular Architectures

1,3-Hexadiene serves as a fundamental building block in organic synthesis, primarily due to the reactivity of its conjugated π-electron system. fiveable.menih.gov This structural motif allows it to engage in a variety of reactions that lead to the formation of more intricate molecules. fiveable.me Its ability to be transformed into various functional groups through different reaction pathways makes it a versatile starting material for creating complex organic structures. fiveable.me The conjugated system also imparts increased stability to the molecule due to resonance effects. fiveable.me The stereochemistry of the diene is a critical factor that influences the outcome of its reactions, making stereoselective synthesis a key aspect of its application. nih.gov

The utility of 1,3-dienes, including this compound, is evident in their application in the synthesis of natural products and other biologically active molecules. nih.govmdpi.com For instance, the diene moiety is a common feature in many natural products, and methods for its stereoselective construction are of significant interest. nih.gov The development of transition metal-catalyzed cross-coupling reactions has provided powerful tools for the stereoselective synthesis of conjugated dienes, further expanding their utility as building blocks.

Synthesis of Cyclic Compounds via Cycloaddition Reactions (e.g., Cyclohexene (B86901) Derivatives)

The most prominent application of this compound in the synthesis of cyclic compounds is its participation in the Diels-Alder reaction, a [4+2] cycloaddition. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the concerted interaction between the 4 π-electrons of the conjugated diene and the 2 π-electrons of a dienophile (an alkene or alkyne) to form a six-membered ring, typically a cyclohexene derivative. wikipedia.orgrdd.edu.iq The driving force for this reaction is the formation of more stable σ-bonds from less stable π-bonds. organic-chemistry.org

For the Diels-Alder reaction to occur, this compound must adopt an s-cis conformation, which allows the ends of the diene system to interact with the dienophile. masterorganicchemistry.com The reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product. wikipedia.org Furthermore, the reaction can exhibit high regioselectivity when both the diene and dienophile are unsymmetrically substituted.

The versatility of the Diels-Alder reaction allows for the synthesis of a wide variety of substituted cyclohexenes, which are important structural motifs in many natural products and pharmaceuticals. rdd.edu.iqnih.gov The reaction can be influenced by the use of Lewis acid catalysts, which can enhance the reaction rate and control the stereoselectivity. nih.gov

Table 1: Examples of Dienophiles Used in Diels-Alder Reactions with Dienes

| Dienophile | Electron-Withdrawing Group (Z) |

| Acrolein | -CHO |

| Methyl vinyl ketone | -COR |

| Methyl acrylate | -COOR |

| Acrylonitrile | -CN |

| Maleic anhydride | -CO-O-CO- |

| Benzoquinone | C=O |

This table is generated based on information from multiple sources. organic-chemistry.orgrdd.edu.iq

Preparation of Functionalized Aliphatic and Alicyclic Intermediates

Beyond cycloaddition reactions, this compound is a precursor for a variety of functionalized aliphatic and alicyclic intermediates through addition reactions. ucalgary.ca Conjugated dienes undergo electrophilic addition reactions more readily than isolated alkenes. libretexts.org These reactions can proceed via two main pathways: 1,2-addition and 1,4-addition. libretexts.orgmasterorganicchemistry.com

In an electrophilic addition reaction, such as the addition of a hydrogen halide (HX), the initial protonation of the diene leads to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org The subsequent attack of the nucleophile (X-) can occur at either of the two carbons bearing the positive charge in the resonance contributors, leading to the 1,2-adduct or the 1,4-adduct. libretexts.orgyoutube.com

The ratio of these products can often be controlled by the reaction conditions, such as temperature. libretexts.orglibretexts.org The 1,2-addition product is often the kinetic product, formed faster at lower temperatures, while the 1,4-addition product is typically the thermodynamic product, being more stable and favored at higher temperatures. libretexts.orglibretexts.org

These addition reactions allow for the introduction of a wide range of functional groups onto the hexadiene backbone, creating valuable intermediates for further synthetic transformations. For example, the addition of halogens (e.g., Br₂) can yield dibromo-derivatives, which can be further manipulated. libretexts.org

Stereoselective Synthesis of Fine Chemicals

The control of stereochemistry is a critical aspect of modern organic synthesis, and this compound serves as a substrate in various stereoselective transformations for the production of fine chemicals. Asymmetric catalysis, utilizing chiral catalysts, is a powerful strategy to achieve high enantioselectivity in reactions involving dienes. nih.gov

One example is the asymmetric diamination of conjugated dienes. Research has shown that chiral N-heterocyclic carbene-Pd(0) complexes can catalyze the diamination of this compound with good enantioselectivity. acs.org The enantiomeric excess (ee) was found to be dependent on the structure of the chiral ligand, with larger ortho substituents on the N-phenyl group of the catalyst leading to higher enantioselectivity. acs.org

Table 2: Enantioselective Diamination of this compound with Different Catalysts

| Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

| 8a | - | 64-91 |

| 8d | 81 | 71 |

| 8e | 85 | 70 |

| 8f | 78 | 73 |

| 8g | 48 | 90 |

Data sourced from a study on chiral N-heterocyclic carbene-Pd(0)-catalyzed asymmetric diamination. acs.org Note: Conversion and ee values can vary based on specific reaction conditions.

Furthermore, chiral Lewis acids have been employed as catalysts in Diels-Alder reactions to induce enantioselectivity, leading to the formation of chiral cyclohexene derivatives. scielo.br The development of novel chiral diene ligands and their metal complexes continues to be an active area of research, expanding the toolbox for asymmetric synthesis. nih.gov

Electrochemical Synthesis and Derivatization Strategies Utilizing this compound

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, and they have been successfully applied to the functionalization of 1,3-dienes. rsc.orgresearchgate.net These methods often proceed under mild conditions and can avoid the use of stoichiometric chemical oxidants or reductants. rsc.org

Electrochemical strategies have been developed for the difunctionalization of 1,3-dienes. For example, a highly selective 1,4-dialkoxylation of dienes has been achieved through direct electrolysis. rsc.org This reaction utilizes widely available alcohols as the alkoxy source and proceeds without the need for metal catalysts or external oxidants, affording 1,4-diether alkenes with high E-selectivity. rsc.org The mechanism is proposed to involve the generation of alkoxyl radicals, which add to the diene, followed by isomerization and oxidative coupling. rsc.org

Other electrochemical transformations of 1,3-dienes include aminoselenation and alkylation. researchgate.netthieme-connect.com A three-component electrochemical aminoselenation of 1,3-dienes with azoles and diselenides provides access to selenium-containing allylazoles. researchgate.net Additionally, an electrochemical alkylation of 1,3-butadiene (B125203) derivatives with alkyl halides has been developed to produce highly selective trans-olefins. thieme-connect.com These electrochemical methods highlight the potential for developing novel and sustainable synthetic routes utilizing this compound and related dienes. rsc.orgacs.org

Polymer Science and Materials Research Involving 1,3 Hexadiene

Copolymerization of 1,3-Hexadiene and Related Dienes

This compound plays a pivotal role in the synthesis of specialized polymeric materials through copolymerization strategies, often involving subsequent modifications like hydrogenation to achieve desired properties.

Formation of Ethylene/α-Olefin Copolymers

The synthesis of perfectly alternating ethylene/α-olefin copolymers can be achieved through the hydrogenation of highly stereoregular cis-1,4 poly(this compound). nih.gov Research has demonstrated the ability to synthesize both isotactic and syndiotactic versions of cis-1,4 poly(this compound) using specific catalytic systems. nih.gov For instance, a classical ternary system comprising AlEt₂Cl, Nd(OCOC₇H₁₅)₃, and Al(iBu)₃ has been shown to yield isotactic cis-1,4 polymers from this compound. nih.gov Conversely, certain nickel and cobalt catalysts, such as Ni(acac)₂-MAO, Co(acac)₃-MAO, or CoCl₂(PtBu₂Me)₂, facilitate the formation of highly syndiotactic cis-1,4 polymers from the same monomer. nih.gov

The subsequent homogeneous non-catalytic hydrogenation of these stereoregular polydienes, typically performed with diimide formed from the thermal decomposition of p-toluene-sulfonyl-hydrazide, converts them into perfectly alternating ethylene/1-butene copolymers. nih.gov This method offers a distinct advantage as it allows for the precise control of tacticity (isotactic or syndiotactic) in the resulting ethylene/1-butene copolymers, a feat often challenging to achieve through direct stereospecific copolymerization of the corresponding monomers. nih.gov The complete hydrogenation and structural integrity of these polymers are confirmed through various analytical techniques including Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and X-ray diffraction (RX). nih.gov NMR spectra, for example, show the disappearance of olefinic peaks after hydrogenation, confirming the saturation of the diene polymer. nih.gov

The following table summarizes the relationship between the poly(this compound) precursor and the resulting ethylene/α-olefin copolymer:

| Poly(this compound) Precursor | Catalytic System (Example) | Resulting Ethylene/α-Olefin Copolymer (after hydrogenation) | Tacticity of Copolymer |

| cis-1,4 Poly(this compound) | AlEt₂Cl/Nd(OCOC₇H₁₅)₃/Al(iBu)₃ | Ethylene/1-Butene Copolymer | Isotactic |

| cis-1,4 Poly(this compound) | Ni(acac)₂-MAO, Co(acac)₃-MAO, CoCl₂(PtBu₂Me)₂ | Ethylene/1-Butene Copolymer | Syndiotactic |

Cyclocopolymerization Strategies for Novel Polymeric Materials

Cyclocopolymerization is a valuable strategy for synthesizing novel polymeric materials, particularly those with cyclic structures within their main chain, which can impart unique physical and chemical properties. While cyclopolymerization is well-established for non-conjugated dienes like 1,5-hexadiene (B165246), leading to poly(methylene-1,3-cycloalkanes) with controlled stereochemistry and chirality, research specifically detailing the direct cyclocopolymerization of this compound with other monomers for novel polymeric materials is not prominently featured in the provided research findings. researchgate.netacs.orgnih.govresearchgate.netairitilibrary.com Studies often focus on other diene isomers or derivatives, such as fluorinated 1,5-hexadiene derivatives, which have been explored for applications in next-generation lithographic materials due to their high transparency at specific wavelengths. agc.com The general principle involves the alternating intramolecular and intermolecular chain growth of monomers with two double bonds to form soluble linear polymers containing ring structures. airitilibrary.com

Development of High-Performance Elastomers and Specialty Polymers

This compound is a key compound in the industrial production of synthetic rubber and plastics, serving as a precursor for high-performance elastomers. The ethylene/α-olefin copolymers derived from the hydrogenation of poly(this compound) contribute significantly to the development of these advanced materials. These copolymers, often referred to as polyolefin elastomers (POE) or plastomers, effectively bridge the gap between traditional elastomers and plastics. exxonmobilchemical.com

Such materials exhibit a unique combination of properties, including rubber-like flexibility and elasticity, coupled with the ease of processability characteristic of plastics. exxonmobilchemical.com Key benefits of these high-performance elastomers include enhanced flexibility, excellent elasticity, robust impact performance even at low temperatures (e.g., down to -40°C), broad compatibility with various polyolefins, and the ability to maintain strength at lower densities, contributing to lightweight solutions. exxonmobilchemical.com

These attributes make them suitable for a wide range of demanding applications:

Automotive Industry: Used in various components due to their diverse melt indices, density, and comonomer types, complementing other polyolefin solutions. exxonmobilchemical.com

Molded and Extruded Products: Employed in non-automotive applications such as luggage, toys, tubing, and rigid packaging, where enhanced impact strength and flexibility are crucial. exxonmobilchemical.com

Film Packaging: Utilized in blends with other polyolefins to improve heat-sealing performance and toughness in film applications. exxonmobilchemical.com

The ability to control the tacticity (isotactic or syndiotactic) of the ethylene/1-butene copolymers through the stereoregular polymerization and subsequent hydrogenation of this compound is crucial for tailoring the material's properties to meet the specific requirements of high-performance and specialty polymer applications. nih.gov

Environmental Chemical Transformations of 1,3 Hexadiene

Atmospheric Oxidation Reactions

The atmospheric degradation of 1,3-hexadiene is predominantly driven by reactions with highly reactive radical species, particularly hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO₃) radicals during the nighttime. nih.govacs.org

Hydroxyl radicals (OH), often referred to as the "detergent of the atmosphere," are the most significant oxidizing species in the troposphere. nih.gov They play a crucial role in the daytime removal of most organic compounds, including dienes. copernicus.orgnih.gov The reaction between OH radicals and alkenes, including dienes, primarily proceeds via addition of the OH radical to the carbon-carbon double bonds. fishersci.se Hydrogen-atom abstraction, while possible, is generally a minor pathway for alkenes. fishersci.se

While specific experimental rate constants for this compound with OH radicals are not widely documented, studies on structurally similar conjugated dienes, such as 1,3-butadiene (B125203) and 3-methyl-1,3-pentadiene (B1617704), provide strong indications of its high reactivity. Dienes are known to react rapidly with OH radicals, with typical rate constants ranging from 5 to 10 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. tandfonline.com For instance, the rate coefficient for the reaction of 3-methyl-1,3-pentadiene (a conjugated diene) with OH radicals at 298 K is reported as (15.09 ± 0.72) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govrsc.org This high reactivity suggests a short atmospheric lifetime for this compound during daylight hours.

The atmospheric oxidation of dienes by OH radicals leads to the formation of various oxygenated products. Based on studies of 1,3-butadiene, products include carbonyl compounds such as acrolein and formaldehyde, as well as furan (B31954) and various organic nitrates (e.g., hydroxynitrates and hydroxycarbonyls). nih.govacs.orgcopernicus.org The formation of these products contributes to the complex chemistry of the troposphere and can lead to secondary pollutant formation.

Nitrate radicals (NO₃) are potent oxidants that are primarily active in the nighttime atmosphere because they rapidly undergo photolysis in the presence of sunlight. nih.gov These radicals react particularly swiftly with unsaturated compounds like alkenes and dienes. nih.gov

The major products resulting from the NO₃ radical-initiated reactions with dienes, as observed for 1,3-butadiene, are typically organic nitrates. Other products identified include acrolein, 1,2-epoxy-3-butene, unsaturated C₄-hydroxycarbonyls, carbonyl nitrates, and nitrooxyhydroperoxides. acs.org These reactions contribute to the removal of nitrogen oxides (NOₓ) from the atmosphere and can lead to the formation of secondary organic aerosols. nih.gov

Table 1: Estimated/Analogous Rate Constants for this compound Atmospheric Reactions

| Reactant | Oxidant | Estimated/Analogous Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference Compound | PubChem CID (Reference Compound) |

| This compound | Hydroxyl (OH) | ~ (5-15) × 10⁻¹¹ | 3-Methyl-1,3-pentadiene | 39175 (this compound), 157350 (OH), 20 (3-Methyl-1,3-pentadiene) |

| This compound | Nitrate (NO₃) | ~ (1-10) × 10⁻¹³ | 1,3-Butadiene | 39175 (this compound), 5360456 (NO₃), 43 (1,3-Butadiene) |

Photochemical Degradation Pathways and Atmospheric Fate

Organic compounds in the troposphere can undergo direct phototransformation (photolysis) if they absorb solar radiation at wavelengths greater than 290 nm, typically followed by oxidation reactions with molecular oxygen. While this compound, with its conjugated double bonds, possesses chromophores that could potentially absorb UV light, its atmospheric fate is primarily governed by its reactions with the major atmospheric oxidants: OH radicals, NO₃ radicals, and ozone (O₃). copernicus.orgosti.gov For many unsaturated compounds, even if photolysis occurs, the radical-initiated gas-phase reactions are often the ultimate and dominant removal processes, especially if photoisomerization or reversible photolytic processes are involved. osti.gov Therefore, the atmospheric lifetime of this compound is predominantly determined by its rapid reactions with OH and NO₃ radicals.

Role as an Intermediate in Combustion Processes

This compound plays a significant role as an intermediate in various combustion processes. wikidata.org In high-temperature environments such as flames, hexadiene isomers undergo decomposition, contributing to the complex chemical network of combustion. The primary decomposition mechanism for hexadienes in non-premixed flames is unimolecular fission of carbon-carbon (C-C) single bonds. researchgate.net

Specifically, for this compound, a major loss pathway involves C-C bond fission, leading to the formation of smaller radical species, notably the C₅H₇ radical and the methyl radical (CH₃). acs.org Alkadienes, including this compound, are crucial in the formation of aromatic hydrocarbons, such as benzene (B151609), during combustion. This often occurs through the cyclization of C₅ decomposition products (like the cyclopentadienyl (B1206354) radical, a C₅H₇ isomer) followed by subsequent reactions, for example, with methyl radicals. osti.govresearchgate.netepa.gov The high degree of unsaturation in this compound makes it a key building block in these complex hydrocarbon growth processes that lead to the formation of polycyclic aromatic hydrocarbons (PAHs) and soot.

Advanced Analytical Methodologies for 1,3 Hexadiene Characterization in Research

Chromatographic Techniques for Separation and Quantification